molecular formula C14H8N4O5 B1300098 3,5-Bis(3-nitrophenyl)-1,2,4-oxadiazole CAS No. 74229-71-3

3,5-Bis(3-nitrophenyl)-1,2,4-oxadiazole

Cat. No. B1300098
CAS RN: 74229-71-3
M. Wt: 312.24 g/mol
InChI Key: DLOMOIFOKNNPRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of oxadiazole derivatives often involves nucleophilic substitution reactions, as seen in the synthesis of bis((5-aryl-1,3,4-oxadiazol-2-yl)thio)alkanes . Another method includes the reaction of nitrobenzoic acid with semicarbazide hydrochloride using polyphosphoric acid as a dehydrating agent to yield 2,5-bis(4-nitrophenyl)-1,3,4-oxadiazole, which is then reduced to form 2,5-bis(4-aminophenyl)-1,3,4-oxadiazole . These methods could potentially be adapted for the synthesis of 3,5-Bis(3-nitrophenyl)-1,2,4-oxadiazole by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

Single-crystal X-ray diffraction studies are commonly used to determine the molecular structure of oxadiazole derivatives, as demonstrated for certain bis(oxadiazolyl) compounds . The high density of some oxadiazole derivatives, such as 5,5'-Bis-(trinitromethyl)-3,3'-bi-(1,2,4-oxadiazole), suggests that 3,5-Bis(3-nitrophenyl)-1,2,4-oxadiazole may also exhibit a dense molecular packing .

Chemical Reactions Analysis

Oxadiazole derivatives can undergo various chemical reactions, including nitration, which has been studied using high-performance liquid chromatography to analyze the products of nitration of 2,5-diphenyl-1,3,4-oxadiazole . The reactivity of oxadiazoles with different reagents, such as nitric oxide or boronic acids under Suzuki cross-coupling conditions, has also been explored . These studies provide a foundation for understanding the potential chemical reactions of 3,5-Bis(3-nitrophenyl)-1,2,4-oxadiazole.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxadiazole derivatives can be characterized using various techniques. Differential scanning calorimetry (DSC) is used to determine thermal stability, while sensitivities are assessed by standardized drop hammer and friction tests . Spectroscopic techniques, such as FT-IR and NMR, confirm the structures of synthesized oxadiazoles . Additionally, computational studies, including density functional theory calculations, can provide insights into the molecular electrostatic potential and frontier molecular orbitals, which are indicative of nucleophilic nature and kinetic stability . These methods could be applied to analyze the properties of 3,5-Bis(3-nitrophenyl)-1,2,4-oxadiazole.

Scientific Research Applications

Corrosion Inhibition

3,5-Bis(3-nitrophenyl)-1,2,4-oxadiazole derivatives have been studied for their potential in corrosion inhibition. For instance, the inhibitive effect of substituted oxadiazoles on the corrosion of mild steel in hydrochloric acid was investigated, demonstrating their effectiveness in this area. One such compound, PAOX, was found to inhibit corrosion by chemisorption on the steel surface, implying potential applications in protecting metal infrastructure against corrosive environments (Lagrenée et al., 2001).

Energetic Materials

The oxadiazole ring, including variants like 3,5-bis(4-nitrofurazan-3-yl)-1,2,4-oxadiazole, is significant in the synthesis and characterization of energetic materials. These compounds are notable for their high density and thermal stability, making them suitable for applications such as propellants and explosives. Their design leverages the multicyclic structure for enhanced performance (Pagoria et al., 2017).

Electroluminescent Properties

Novel di-Schiff base derivatives incorporating the oxadiazole ring have been synthesized, exhibiting strong blue and purple fluorescence. These compounds demonstrate higher affinity energy and ionic potential, suggesting their utility in organic electroluminescent devices. The synthesis and spectral characteristics of these derivatives, including their electronic and optical properties, highlight their potential in the field of optoelectronics (Chen et al., 2008).

Heat Resistance and Detonation Properties

Research has also focused on the thermal behavior and decomposition kinetics of oxadiazole derivatives for use in heat-resistant explosives. For example, 5,5′-bis(2,4,6-trinitrophenyl)-2,2′-bi(1,3,4-oxadiazole) (TKX-55) demonstrated notable thermal stability and favorable detonation properties, making it a candidate for advanced explosive materials (Zhou et al., 2017).

Organic Electronics

In the realm of organic electronics, oxadiazoles like 3,5-bis(4-(9H-carbazol-9-yl)phenyl)-1,2,4-oxadiazole have been used to create bipolar host materials for blue phosphorescent OLEDs. Their high triplet energy and performance in iridium-based devices demonstrate their utility in improving the efficiency and lifespan of OLED displays (Li et al., 2014).

properties

IUPAC Name

3,5-bis(3-nitrophenyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N4O5/c19-17(20)11-5-1-3-9(7-11)13-15-14(23-16-13)10-4-2-6-12(8-10)18(21)22/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLOMOIFOKNNPRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NOC(=N2)C3=CC(=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20362915
Record name 3,5-bis(3-nitrophenyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20362915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Bis(3-nitrophenyl)-1,2,4-oxadiazole

CAS RN

74229-71-3
Record name 3,5-bis(3-nitrophenyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20362915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Bis(3-nitrophenyl)-1,2,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
3,5-Bis(3-nitrophenyl)-1,2,4-oxadiazole
Reactant of Route 3
Reactant of Route 3
3,5-Bis(3-nitrophenyl)-1,2,4-oxadiazole
Reactant of Route 4
Reactant of Route 4
3,5-Bis(3-nitrophenyl)-1,2,4-oxadiazole
Reactant of Route 5
Reactant of Route 5
3,5-Bis(3-nitrophenyl)-1,2,4-oxadiazole
Reactant of Route 6
Reactant of Route 6
3,5-Bis(3-nitrophenyl)-1,2,4-oxadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.